molecular formula C24H16BrCl2N3O4 B12058000 4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate CAS No. 477731-68-3

4-Bromo-2-((2-(2-((3,4-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate

Cat. No.: B12058000
CAS No.: 477731-68-3
M. Wt: 561.2 g/mol
InChI Key: IDSZTXSPOUCDFS-VJZBGCAWSA-N
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Description

. This compound is notable for its unique structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l238058-1ea involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 3,4-dichloroaniline with an appropriate oxo compound under controlled conditions.

    Bromination: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Esterification: The final step involves the esterification of the brominated intermediate with 3-phenylacrylic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of Salor-int l238058-1ea typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:

    Batch processing: Large quantities of reactants are mixed and reacted in a single batch.

    Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Salor-int l238058-1ea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Salor-int l238058-1ea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Salor-int l238058-1ea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Salor-int l238058-1ea can be compared with other similar compounds, such as:

    4-bromo-2-(2-((3,4-dichloroanilino)(oxo)ac)carbohydrazonoyl)phenyl 3-phenylpropionate: Similar structure but with a different ester group.

    4-bromo-2-(2-((3,4-dichloroanilino)(oxo)ac)carbohydrazonoyl)phenyl 3-phenylbutyrate: Similar structure but with a longer carbon chain in the ester group.

The uniqueness of Salor-int l238058-1ea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477731-68-3

Molecular Formula

C24H16BrCl2N3O4

Molecular Weight

561.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H16BrCl2N3O4/c25-17-7-10-21(34-22(31)11-6-15-4-2-1-3-5-15)16(12-17)14-28-30-24(33)23(32)29-18-8-9-19(26)20(27)13-18/h1-14H,(H,29,32)(H,30,33)/b11-6+,28-14+

InChI Key

IDSZTXSPOUCDFS-VJZBGCAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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